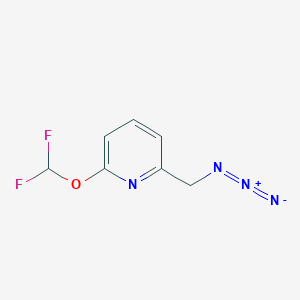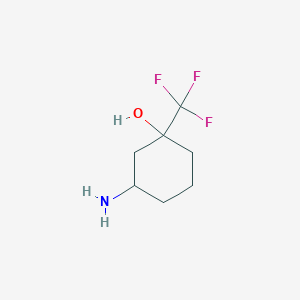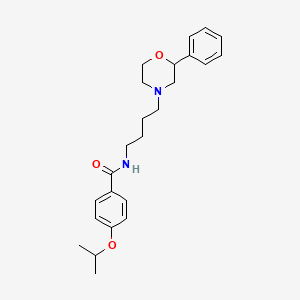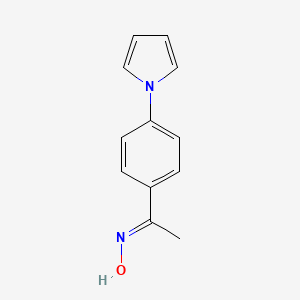![molecular formula C17H23FN6O B2397235 [3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone CAS No. 2415464-54-7](/img/structure/B2397235.png)
[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorinated pyrimidine ring, a piperidine moiety, and a pyrazole ring, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyrimidine intermediate, which is then coupled with a piperidine derivative. The final step involves the introduction of the pyrazole ring through a cyclization reaction. Common reagents used in these steps include fluorinating agents, amines, and cyclization catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, [3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its properties may make it suitable for use in coatings, adhesives, and other high-performance applications.
Mécanisme D'action
The mechanism of action of [3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes and receptors, modulating their activity. The piperidine and pyrazole rings may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-[(5-Fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
- [3-[(5-Fluoro-6-ethylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
- [3-[(5-Fluoro-6-isopropylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
Uniqueness
The uniqueness of [3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone lies in its specific substitution pattern and the presence of the fluorinated pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-11(2)15-14(18)16(20-10-19-15)23(3)13-5-4-6-24(9-13)17(25)12-7-21-22-8-12/h7-8,10-11,13H,4-6,9H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCJYCXYMUZMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)C(=O)C3=CNN=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)


![8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one](/img/structure/B2397163.png)
![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)

![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)


![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)

